Technical Synthesis Guide: Ethyl (3-aminophenyl)aminoacetate
Technical Synthesis Guide: Ethyl (3-aminophenyl)aminoacetate
This technical guide details the synthesis of Ethyl (3-aminophenyl)aminoacetate (also known as Ethyl N-(3-aminophenyl)glycinate). It prioritizes the Nitro-Reduction Pathway for its superior regioselectivity and yield compared to direct alkylation methods.
Target Molecule: Ethyl (3-aminophenyl)aminoacetate CAS Registry Number: 102871-89-0 (Generic/Related) Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol
Introduction & Retrosynthetic Analysis
Ethyl (3-aminophenyl)aminoacetate is a bifunctional intermediate featuring a primary aromatic amine, a secondary aniline, and an ester motif. It serves as a critical scaffold in the development of peptidomimetics, azo dyes, and nitrogen mustard derivatives for oncology.
Structural Challenges
Synthesizing this molecule requires differentiating between the two nitrogen centers.
-
Direct Alkylation Risk: Reacting m-phenylenediamine directly with ethyl chloroacetate often leads to uncontrolled poly-alkylation (forming tertiary amines) or alkylation at both nitrogen sites.
-
Ester Stability: The ethyl ester moiety is susceptible to hydrolysis under strong acidic or basic conditions, necessitating mild reduction protocols.
Retrosynthetic Strategy
To ensure high fidelity, we utilize a Nitro-Protection Strategy . By starting with 3-nitroaniline, we exploit the electron-withdrawing nitro group to deactivate the ring, preventing over-alkylation during the introduction of the glycine tail. The nitro group is then selectively reduced to the primary amine in the final step.
Figure 1: Retrosynthetic disconnection revealing the nitro-precursor pathway.
Synthesis Pathways[1][2][3][4][5]
Pathway A: The Nitro-Reduction Route (High Fidelity)
This is the industry-standard approach for research-grade purity. It separates the formation of the secondary amine from the generation of the primary amine.
Step 1: N-Alkylation of 3-Nitroaniline
-
Mechanism: Nucleophilic substitution (Sɴ2) of the alkyl halide by the aniline nitrogen.
-
Selectivity Control: The nitro group at the meta position withdraws electron density from the benzene ring, making the formed secondary amine less nucleophilic than the starting primary amine. This naturally suppresses over-alkylation to the tertiary amine.
Step 2: Chemoselective Nitro Reduction
-
Mechanism: Catalytic hydrogenation or metal-mediated reduction.[1][2][3]
-
Constraint: The reaction must reduce the
group to without hydrolyzing the ethyl ester ( ).
Pathway B: Direct Alkylation (Low Fidelity)
-
Reactants: m-Phenylenediamine + Ethyl bromoacetate.
-
Drawbacks: Statistical mixture of mono-alkylated, di-alkylated, and bis-alkylated products. Requires tedious chromatographic separation. Not recommended for high-purity applications.
Detailed Experimental Protocols (Pathway A)
Step 1: Synthesis of Ethyl (3-nitrophenyl)aminoacetate
Reagents:
-
3-Nitroaniline (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq - Finkelstein catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DMF (100 mL).
-
Addition: Add
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir the suspension for 15 minutes at room temperature. -
Alkylation: Add Ethyl chloroacetate (12.8 mL, 120 mmol) dropwise over 20 minutes.
-
Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline (
) should disappear, and a new less polar spot ( ) should appear. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product or extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography to yield yellow crystals.
Yield Expectation: 75–85%
Step 2: Reduction to Ethyl (3-aminophenyl)aminoacetate
Method A: Catalytic Hydrogenation (Cleanest)
-
Reagents: 10% Pd/C (10 wt%), Hydrogen gas (
, balloon pressure), Ethanol. -
Protocol:
-
Dissolve the nitro-intermediate (10 mmol) in Ethanol (50 mL).
-
Add 10% Pd/C (0.2 g) under an argon blanket (Caution: Pyrophoric).
-
Purge with
and stir under a hydrogen balloon at RT for 4–6 hours. -
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain the target diamine as a viscous oil or low-melting solid.
-
Method B: Tin(II) Chloride Reduction (Robust for Lab Scale)
-
Reagents:
(5.0 eq), Ethanol. -
Protocol:
-
Dissolve intermediate (10 mmol) in Ethanol (50 mL).
-
Add
(11.2 g, 50 mmol). -
Reflux at 70°C for 3 hours.
-
Critical Workup: Cool and neutralize with saturated
solution (pH 8). A thick white precipitate (tin salts) will form. Filter through Celite. -
Extract filtrate with Ethyl Acetate, dry, and concentrate.
-
Figure 2: Step-by-step workflow for the Nitro-Reduction pathway.
Analytical Data & Validation
To validate the synthesis, compare your isolated product against these expected spectral characteristics.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad, Doublet) | Primary & Secondary N-H stretch |
| 1730–1740 cm⁻¹ (Strong) | Ester C=O stretch | |
| 1520, 1340 cm⁻¹ (Absent) | Loss of Nitro ( | |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Ethyl ester ( |
| δ 3.85 (s, 2H) | Glycine methylene ( | |
| δ 4.20 (q, 2H) | Ethyl ester ( | |
| δ 5.90–7.00 (m, 4H) | Aromatic protons (1,3-disubstituted pattern) | |
| Mass Spectrometry | m/z = 195 [M+H]⁺ | Protonated molecular ion |
Safety & Handling
-
3-Nitroaniline: Toxic by inhalation and skin contact. Potential mutagen. Use in a fume hood.
-
Ethyl Chloroacetate: Highly toxic lachrymator. Handle with extreme care; avoid inhalation.
-
Tin(II) Chloride: Corrosive and irritant.
-
Hydrogenation: Pd/C is pyrophoric (ignites in air when dry). Keep wet with solvent during filtration.
References
-
ChemicalBook. (2021). (4-Amino-3-iodo-phenyl)-acetic acid ethyl ester synthesis. Retrieved from 4
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Reagents and Mechanisms. Retrieved from 3
-
ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-aminophenyl)propanoate. Retrieved from 5[5]
-
BenchChem. (n.d.). Common side products in the reduction of 3'-nitroacetophenone. Retrieved from 2
-
Beilstein Journals. (2012). Synthesis of unnatural α-amino esters using ethyl nitroacetate. Retrieved from
